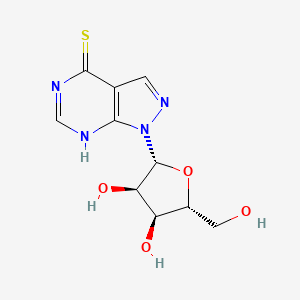
1-benzyl-3-(3-iodo-2H-indazol-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-3-(3-iodo-2H-indazol-5-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-(3-iodo-2H-indazol-5-yl)urea typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.
Iodination: The indazole core is then iodinated at the 3-position using iodine or iodinating reagents under specific conditions.
Urea Formation: The iodinated indazole is reacted with benzyl isocyanate to form the final urea derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
Types of Reactions
1-benzyl-3-(3-iodo-2H-indazol-5-yl)urea can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as intermediates in chemical synthesis.
Mecanismo De Acción
The mechanism of action of 1-benzyl-3-(3-iodo-2H-indazol-5-yl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The exact pathways and targets would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- 1-benzyl-3-(3-chloro-1H-indazol-5-yl)-urea
- 1-benzyl-3-(3-bromo-1H-indazol-5-yl)-urea
- 1-benzyl-3-(3-fluoro-1H-indazol-5-yl)-urea
Uniqueness
1-benzyl-3-(3-iodo-2H-indazol-5-yl)urea is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom can also serve as a handle for further functionalization.
Propiedades
Fórmula molecular |
C15H13IN4O |
|---|---|
Peso molecular |
392.19 g/mol |
Nombre IUPAC |
1-benzyl-3-(3-iodo-2H-indazol-5-yl)urea |
InChI |
InChI=1S/C15H13IN4O/c16-14-12-8-11(6-7-13(12)19-20-14)18-15(21)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20)(H2,17,18,21) |
Clave InChI |
VYFHYSBFIRQOEE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)NC2=CC3=C(NN=C3C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)prop-2-enal](/img/structure/B8549745.png)

![1-[(4-Chlorobenzoyl)amino]cyclopropanecarboxylic acid](/img/structure/B8549762.png)






![4-(3-bromo-4-fluorophenyl)-7-ethyl-7H-imidazo[4,5-c]pyridazine](/img/structure/B8549802.png)



![(1SR,5RS)-1-(3-Bromo-phenyl)-3-oxa-bicyclo[3.1.0]hexan-2-one](/img/structure/B8549841.png)
